6-Phenylspiro[chromene-2,4-piperidine] hydrochloride
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Overview
Description
6-Phenylspiro[chromene-2,4-piperidine] hydrochloride is a spirocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound features a unique structure where a chromene ring is fused with a piperidine ring, creating a spiro linkage. The presence of both oxygen and nitrogen heteroatoms in its structure contributes to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenylspiro[chromene-2,4-piperidine] hydrochloride typically involves a multi-step process. One common method includes the condensation of a chromene derivative with a piperidine derivative under acidic conditions. For instance, the reaction of 2-hydroxyacetophenone with piperidine in the presence of hydrochloric acid can yield the desired spiro compound. The reaction conditions often require refluxing the mixture in a suitable solvent such as methanol or ethanol to facilitate the cyclization and formation of the spiro linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-Phenylspiro[chromene-2,4-piperidine] hydrochloride can undergo various chemical reactions, including:
Oxidation: The chromene moiety can be oxidized to form quinone derivatives.
Reduction: The piperidine ring can be reduced to form piperidine derivatives.
Substitution: Both the chromene and piperidine rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted chromene and piperidine derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound has shown promise in modulating biological pathways and interacting with specific enzymes and receptors.
Medicine: It has been investigated for its potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 6-Phenylspiro[chromene-2,4-piperidine] hydrochloride involves its interaction with specific molecular targets and pathways. The chromene moiety can interact with various enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity towards its targets. These interactions can lead to the modulation of cellular processes such as apoptosis, inflammation, and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Spiro[chromane-2,4-piperidine]-4(3H)-one: Similar structure but with different substituents.
Spiro[indoline-2,4-piperidine]: Contains an indoline ring instead of a chromene ring.
Spiro[isoquinoline-2,4-piperidine]: Features an isoquinoline ring instead of a chromene ring.
Uniqueness
6-Phenylspiro[chromene-2,4-piperidine] hydrochloride stands out due to its specific combination of a chromene and piperidine ring, which imparts unique biological activities and potential therapeutic applications. The presence of both oxygen and nitrogen heteroatoms in its structure further enhances its versatility and effectiveness in various applications .
Properties
IUPAC Name |
6-phenylspiro[chromene-2,4'-piperidine];hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO.ClH/c1-2-4-15(5-3-1)16-6-7-18-17(14-16)8-9-19(21-18)10-12-20-13-11-19;/h1-9,14,20H,10-13H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCLSZUSXZPDRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C=CC3=C(O2)C=CC(=C3)C4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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